Thalidomide-O-PEG6-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG6-NHS ester: is a synthetic compound that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker used in PROTAC (PROteolysis TArgeting Chimeras) technology . This compound is primarily used in research settings to facilitate the targeted degradation of specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG6-NHS ester involves the conjugation of Thalidomide with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The PEG linker provides solubility and flexibility, while the NHS ester facilitates the attachment to amine groups on target proteins .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom quantities and GMP-grade production upon request .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG6-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with amine groups to form stable amide bonds. This reaction is crucial for its role in PROTAC technology, enabling the conjugation of the compound to target proteins .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), Thalidomide, PEG linker
Conditions: Mild temperatures, typically in organic solvents like DMSO, DCM, or DMF
Major Products: The major product of the reaction is the this compound conjugate, which can then be used in further applications such as protein degradation studies .
Scientific Research Applications
Chemistry: In chemistry, Thalidomide-O-PEG6-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is used to investigate the role of specific proteins in cellular processes. By facilitating the targeted degradation of proteins, researchers can study the effects of protein loss on cell function and identify potential therapeutic targets .
Medicine: This includes cancer, neurodegenerative diseases, and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. Its ability to target and degrade specific proteins makes it a valuable tool for identifying new drug targets and understanding disease mechanisms .
Mechanism of Action
Thalidomide-O-PEG6-NHS ester exerts its effects through the targeted degradation of proteins. The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex, which tags the target protein for degradation by the proteasome. The PEG linker provides flexibility and solubility, while the NHS ester facilitates the attachment to the target protein .
Comparison with Similar Compounds
Thalidomide-O-PEG4-NHS ester: Similar structure but with a shorter PEG linker.
Thalidomide-O-PEG2-NHS ester: Even shorter PEG linker, used in similar applications.
Uniqueness: Thalidomide-O-PEG6-NHS ester is unique due to its longer PEG linker, which provides greater flexibility and solubility compared to its shorter counterparts. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C32H41N3O15 |
---|---|
Molecular Weight |
707.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H41N3O15/c36-25-5-4-23(30(40)33-25)34-31(41)22-2-1-3-24(29(22)32(34)42)49-21-20-48-19-18-47-17-16-46-15-14-45-13-12-44-11-10-43-9-8-28(39)50-35-26(37)6-7-27(35)38/h1-3,23H,4-21H2,(H,33,36,40) |
InChI Key |
SYYCKSQHCKPARG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.